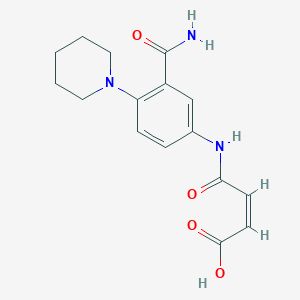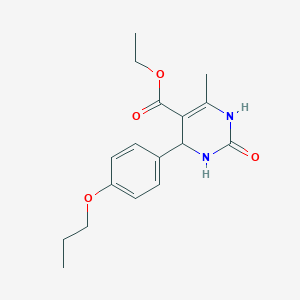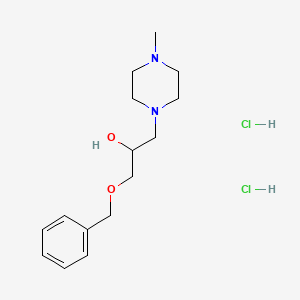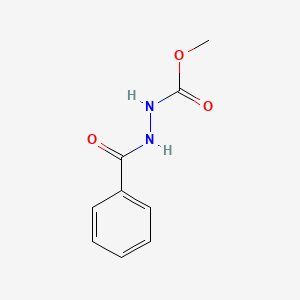![molecular formula C21H25NO2 B4916711 (E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B4916711.png)
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a heptyl group and a phenyl ring connected via a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid typically involves a multi-step process. One common method starts with the preparation of the pyridine ring substituted with a heptyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where pyridine is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Next, the phenyl ring is introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with the heptylpyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Finally, the propenoic acid moiety is introduced through a Heck reaction, where the phenylpyridine derivative is reacted with acrylic acid in the presence of a palladium catalyst and a base. The reaction conditions typically involve heating the mixture to around 100°C under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the propenoic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated pressures and temperatures.
Substitution: Sodium hydride in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated carboxylic acids.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal applications, the compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
(E)-3-[4-(5-hexylpyridin-2-yl)phenyl]prop-2-enoic acid: Similar structure but with a hexyl group instead of a heptyl group.
(E)-3-[4-(5-octylpyridin-2-yl)phenyl]prop-2-enoic acid: Similar structure but with an octyl group instead of a heptyl group.
Uniqueness
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid is unique due to the specific length of the heptyl chain, which can influence its physical and chemical properties, such as solubility and binding affinity. This uniqueness makes it a valuable compound for specific applications where these properties are critical.
特性
IUPAC Name |
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-3-4-5-6-7-18-10-14-20(22-16-18)19-12-8-17(9-13-19)11-15-21(23)24/h8-16H,2-7H2,1H3,(H,23,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMWBXZWGDJQA-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-ETHYLPHENYL)ACETAMIDE](/img/structure/B4916658.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4916660.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B4916666.png)
![methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate](/img/structure/B4916681.png)

![4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoic acid](/img/structure/B4916690.png)
![3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4916717.png)
![2-[(3-bromobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4916724.png)
![N-benzyl-2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B4916730.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4916734.png)

